molecular formula C20H21ClN2O4S B2663872 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide CAS No. 921909-89-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide

Cat. No.: B2663872
CAS No.: 921909-89-9
M. Wt: 420.91
InChI Key: FFJYNRAYHYVSMC-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide is a recognized small molecule inhibitor that selectively targets the Kelch-like ECH-associated protein 1 (KEAP1), a key negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). This compound functions by binding to the NRF2-binding pocket of the KEAP1 Kelch domain, thereby disrupting the KEAP1-NRF2 protein-protein interaction . This inhibition stabilizes NRF2, preventing its ubiquitination and proteasomal degradation, which allows NRF2 to accumulate and translocate to the nucleus. Once in the nucleus, NRF2 activates the Antioxidant Response Element (ARE) pathway, leading to the upregulated expression of a vast array of cytoprotective genes involved in oxidative stress response, xenobiotic metabolism, and proteostasis. Consequently, this reagent is a critical pharmacological tool for investigating the NRF2 signaling pathway in various disease models, particularly in studying conditions of oxidative damage, neurodegeneration , and cancer, where the KEAP1-NRF2 axis is a central regulatory node. Its application enables researchers to probe the consequences of constitutive NRF2 activation and assess its therapeutic potential or paradoxical role in tumorigenesis.

Properties

IUPAC Name

4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJYNRAYHYVSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Chlorobenzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide. Research indicates that similar sulfonamide derivatives exhibit inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. For example:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Cell Line IC50 (μM) Mechanism
MCF-73.96 ± 0.21Apoptosis via mitochondrial pathway
Caco-25.87 ± 0.37Apoptosis induction

Antibacterial Activity

The sulfonamide group is renowned for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

  • Clinical Relevance : Given the rising antibiotic resistance, compounds like N-(5-allyl-3,3-dimethyl-4-oxo...) could serve as alternatives or adjuncts to existing antibiotics.

Neuroactive Effects

The oxazepin moiety in this compound may contribute to neuroactive effects. Research on related compounds suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Enzyme Inhibition

Compounds structurally related to N-(5-allyl...) have been evaluated for their ability to inhibit metalloenzymes such as carbonic anhydrases (CA). These enzymes are implicated in various physiological processes and diseases:

Enzyme Inhibition Constant (K_i) Relevance
hCA II2.6 - 598.2 nMTumor-associated enzyme
hCA IX16.1 - 321 nMImportant in cancer progression

Study 1: Anticancer Activity

A study published in PubMed evaluated a series of sulfonamide derivatives for their anticancer activity against MCF-7 and Caco-2 cells. The findings indicated that specific modifications enhanced potency against these cell lines .

Study 2: Antibacterial Efficacy

Research focusing on the antibacterial properties of sulfonamides demonstrated that derivatives similar to N-(5-allyl...) effectively inhibited bacterial growth in vitro. This highlights the potential for developing new antibacterial agents from this class of compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazepine ring and the sulfonamide group are likely critical for binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzo[b][1,4]oxazepine scaffold is shared among several pharmacologically relevant compounds. Key structural differentiators include:

  • Substituents on the oxazepine ring : The allyl and dimethyl groups in the target compound contrast with other analogs, such as unsubstituted or aryl-substituted derivatives.
  • Sulfonamide modifications : The 4-chlorophenyl group distinguishes it from sulfonamides with electron-donating groups (e.g., -OCH₃) or bulkier substituents (e.g., naphthyl).

Spectroscopic Comparisons (NMR Analysis)

As demonstrated in prior studies (Table 2, Figure 6), substituents at specific positions induce distinct chemical shift patterns in NMR spectra. For example:

  • Regions A (positions 39–44) and B (positions 29–36) : In compounds structurally analogous to the target molecule, substituents alter the chemical environment of protons in these regions. The 4-chlorobenzenesulfonamide group in the target compound likely causes downfield shifts in these regions, comparable to modifications observed in compound 7 of the referenced study (Figure 6).
Compound Key Substituent Impact on NMR Shifts (Regions A/B)
Target Compound 4-Chlorobenzenesulfonamide Downfield shifts in Regions A/B
Compound 1 (from study) Unspecified substituent Minimal shifts vs. parent compound
Compound 7 (from study) Modified substituent Significant shifts in Regions A/B

Crystallographic Analysis

The SHELX system (SHELXL, SHELXS) is widely used for small-molecule crystallography . For the target compound, SHELX-based refinement would resolve conformational details, such as:

  • Oxazepine ring puckering: Compared to non-allylated analogs, the allyl group may introduce steric strain, altering ring planarity.
  • Sulfonamide orientation : The 4-chloro group’s electron-withdrawing effects could influence hydrogen-bonding interactions in the crystal lattice.

Research Findings and Implications

  • Spectroscopic Signatures : NMR shifts in Regions A/B (as in ) correlate with electronic effects of the sulfonamide group, aiding in rapid structural characterization of derivatives.
  • Crystallographic Reliability : SHELX-refined structures provide high-precision data for structure-activity relationship (SAR) studies, though complementary methods (e.g., DFT calculations) may be needed for dynamic properties.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

The compound has a molecular formula of C22H24N2O4C_{22}H_{24}N_{2}O_{4} and a molecular weight of 380.4 g/mol. Its structure features a benzo[b][1,4]oxazepin core with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. One study reported an IC50 value of 900 nM against a leukemia cell line (CCRF-CEM), indicating potent cytotoxic effects .
CompoundCell LineIC50 (nM)
Compound ACCRF-CEM900
Compound BMCF7700

The biological activity of this compound may be attributed to its interaction with specific cellular pathways. It is hypothesized that it may act by inhibiting key enzymes involved in cancer progression or by inducing apoptosis in malignant cells. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their ability to interfere with metabolic processes in bacteria and cancer cells alike.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study on 17β-HSD Type 3 Inhibitors : A series of compounds were synthesized and evaluated for their activity against 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). Compounds with similar structural features demonstrated significant inhibition with IC50 values ranging from 700 nM to 900 nM .
  • Antibacterial Activity : Another study focused on the antibacterial properties of related oxazepin derivatives. These compounds exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications beyond oncology .

Q & A

Q. What are the key considerations in synthesizing this sulfonamide derivative under controlled reaction conditions?

  • Methodological Answer : Synthesis requires precise stoichiometric control between the allyl-substituted benzoxazepine precursor and 4-chlorobenzenesulfonyl chloride. A base (e.g., triethylamine or pyridine) neutralizes HCl byproducts, and anhydrous solvents (e.g., dichloromethane) prevent hydrolysis. Reaction monitoring via TLC or HPLC ensures intermediate stability. Temperature control (0–25°C) minimizes side reactions like sulfonamide decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Combine elemental analysis (C, H, N, S content), NMR spectroscopy (1H/13C for functional group verification), and HPLC-MS (purity >95%). For crystalline forms, X-ray diffraction confirms stereochemistry. UV-Vis spectroscopy (200–400 nm) detects conjugated π-systems, while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. What safety protocols are essential when handling reactive intermediates?

  • Methodological Answer : Conduct a hazard analysis (e.g., reactivity of sulfonyl chlorides) and use PPE (gloves, goggles, lab coats). Work in a fume hood to mitigate volatile byproducts. Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold sodium bicarbonate. Document waste disposal per OSHA guidelines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Tools like Gaussian or ORCA simulate intermediates, while cheminformatics platforms (e.g., ICReDD’s workflow) integrate experimental data to refine reaction conditions. This reduces trial-and-error experimentation by 30–50% .

Q. What methodologies resolve contradictions in biological activity assays?

  • Methodological Answer : Use statistical design of experiments (DoE) to isolate variables (e.g., solvent polarity, pH). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Apply multivariate analysis (PCA or PLS) to identify confounding factors, such as impurities or aggregation .

Q. How can researchers design experiments to explore coordination chemistry with transition metals?

  • Methodological Answer : React the sulfonamide with metal salts (e.g., CoCl₂, Ni(NO₃)₂) in polar aprotic solvents (DMF/ACN). Characterize complexes via molar conductivity (1:2 electrolyte behavior) and UV-Vis spectroscopy (d-d transitions). EPR and XAS probe metal-ligand bonding geometry. Compare stability constants (log K) across pH gradients .

Q. What strategies address contradictory thermodynamic stability data?

  • Methodological Answer : Replicate studies under controlled humidity/temperature (e.g., TGA/DSC). Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Validate degradation pathways via LC-MS/MS and compare with computational predictions (e.g., Arrhenius modeling). Discrepancies may arise from polymorphic transitions or hygroscopicity .

Q. What experimental frameworks are recommended for scaling synthesis from milligram to gram quantities?

  • Methodological Answer : Apply DoE to optimize parameters (e.g., stirring rate, cooling gradients). Use flow chemistry for exothermic steps (e.g., sulfonylation). Monitor batch consistency via in-line PAT (process analytical technology) tools. Compare yields at 10x scale increments to identify mass transfer limitations .

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